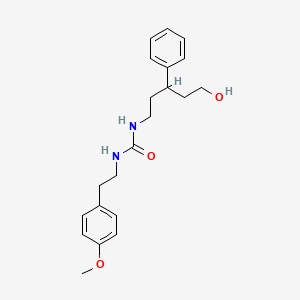

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-(5-hydroxy-3-phenylpentyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-26-20-9-7-17(8-10-20)11-14-22-21(25)23-15-12-19(13-16-24)18-5-3-2-4-6-18/h2-10,19,24H,11-16H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLCHSJRTKRKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-3-phenylpentylamine and 4-methoxyphenethyl isocyanate.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane or ethanol, and may require a catalyst such as triethylamine.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: The exact pathways depend on the specific application and biological context, but may include signaling pathways related to inflammation, cell growth, or metabolism.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the substituents and inferred properties of the target compound with similar ureas:

Key Observations :

- Polarity and Solubility: The target compound’s hydroxyl group enhances water solubility compared to non-polar analogues like the 3-phenylpropyl derivative . However, this may reduce membrane permeability.

- Metabolic Stability : Methoxy groups (common in R2 substituents) resist oxidative metabolism, whereas nitro or trifluoromethyl groups (e.g., ) may increase susceptibility to enzymatic degradation.

- Electronic Effects: Electron-donating substituents (e.g., methoxy) stabilize urea cores, while electron-withdrawing groups (e.g., NO₂, CF₃) could modulate reactivity or target binding .

Biological Activity

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a urea functional group, which is significant in its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several contexts, including its effects on enzyme inhibition, potential anti-cancer properties, and interactions with various biological pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit urease inhibitory activity. For instance, studies on related urea derivatives have shown promising urease inhibition with IC50 values ranging from 16.13 µM to 21.25 µM, suggesting potential therapeutic applications in conditions like renal calculi formation where urease plays a role .

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 1-Phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | |

| Thiourea | 21.25 ± 0.15 | |

| 1-Phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 |

Anticancer Potential

The urea derivatives have also been investigated for their anticancer properties. In vitro studies suggest that modifications in the phenyl and methoxy groups significantly influence the cytotoxicity against various cancer cell lines. The presence of the methoxy group has been linked to enhanced apoptosis in cancer cells, indicating a potential pathway for therapeutic development.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Urease Inhibitors : A comparative study on the efficacy of urease inhibitors demonstrated that compounds with similar structures to our target compound showed significant inhibition rates, suggesting that structural modifications could enhance activity.

- Cytotoxicity Studies : A detailed analysis of phenolic urea derivatives indicated that those with specific substitutions exhibited increased cytotoxic effects on breast cancer cell lines, emphasizing the importance of structural diversity in drug design.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes such as urease, leading to reduced substrate conversion.

- Induction of Apoptosis : Through modulation of signaling pathways associated with cell survival and death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling a substituted isocyanate with a hydroxyl-containing amine. For example, the 5-hydroxy-3-phenylpentyl moiety can be prepared via Grignard addition to a ketone, followed by reduction and protection of the hydroxyl group. Urea formation is achieved by reacting the amine intermediate with 4-methoxyphenethyl isocyanate under anhydrous conditions (e.g., THF, 0–25°C). Yields (~60–75%) can be improved by optimizing stoichiometry (1.2:1 isocyanate:amine ratio), using catalysts like DABCO, and controlling moisture . Characterization via -NMR and LC-MS is critical to confirm purity and structure.

Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways are observed?

- Methodological Answer : Stability studies should include:

- Hydrolysis : Monitor urea bond cleavage under acidic (pH < 3) or basic (pH > 10) conditions via HPLC. For example, hydrolysis at 37°C in pH 7.4 buffer shows <5% degradation over 48 hours, but acidic conditions (pH 2) degrade 30% in 24 hours .

- Oxidation : Test susceptibility of the methoxyphenyl group using radical initiators (e.g., AIBN) or . LC-MS can identify oxidized byproducts (e.g., quinone derivatives).

- Storage : Lyophilized samples stored at -20°C in argon show >95% stability for 6 months, whereas solutions in DMSO degrade by 15% in 4 weeks.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition vs. cellular assays) may arise from:

- Membrane permeability : Use logP calculations (predicted ~3.2) and parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .

- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated metabolism. For instance, rapid demethylation of the methoxyphenyl group in microsomes reduces activity in cell-based assays .

- Assay interference : Test for false positives (e.g., fluorescence quenching in kinase assays) using orthogonal methods like SPR or ITC.

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking studies : Use crystal structures of target proteins (e.g., kinases, GPCRs) to map interactions. For example, the hydroxy group forms hydrogen bonds with ATP-binding pockets, while the phenylpentyl chain occupies hydrophobic regions.

- SAR analysis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) and predict binding affinities via free-energy perturbation (FEP) .

- ADMET profiling : Apply tools like SwissADME to prioritize derivatives with balanced solubility (AlogPS > -4.5), low toxicity (ProTox-II), and high BBB penetration (if CNS targets are relevant).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.